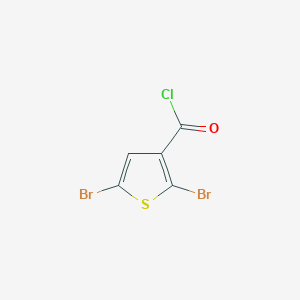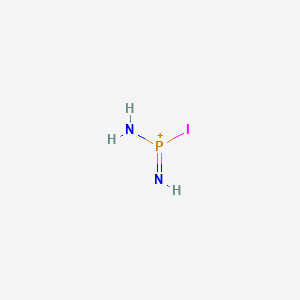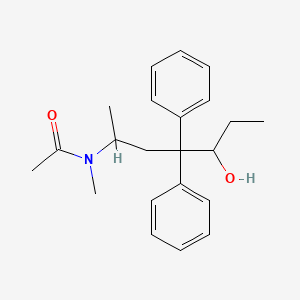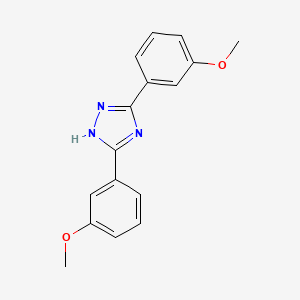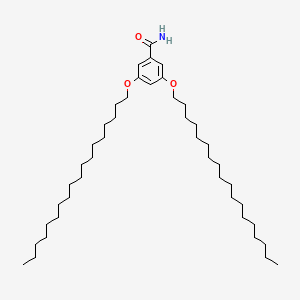![molecular formula C17H16N4O B14615903 N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-17-1](/img/structure/B14615903.png)
N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features both naphthalene and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 6-aminonaphthalene-2-carboxylic acid with pyridine-4-carboxaldehyde, followed by a urea formation step. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the naphthalene moiety.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Mécanisme D'action
The mechanism of action for any biological activity would depend on the specific interactions of the compound with molecular targets. This could involve binding to proteins, DNA, or other biomolecules, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure but with a pyridine ring at a different position.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyrimidin-4-yl)methyl]urea: Similar but with a pyrimidine ring.
Uniqueness
The uniqueness of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
56914-17-1 |
|---|---|
Formule moléculaire |
C17H16N4O |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
1-(6-aminonaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H16N4O/c18-15-3-1-14-10-16(4-2-13(14)9-15)21-17(22)20-11-12-5-7-19-8-6-12/h1-10H,11,18H2,(H2,20,21,22) |
Clé InChI |
JCLPWCQDMJEFSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)NC(=O)NCC3=CC=NC=C3)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


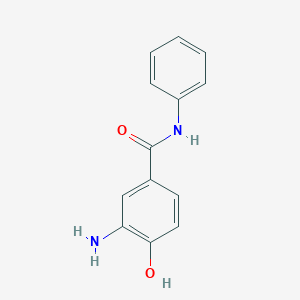
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
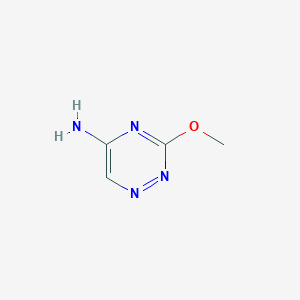
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)



